3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine

Cross-coupling Diversity-oriented synthesis Building blocks

3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190313-45-1; molecular formula C7H4IN3O2; molecular weight 289.03 g/mol) is a disubstituted 4-azaindole derivative belonging to the pyrrolo[3,2-b]pyridine heterocyclic class. This scaffold serves as a privileged structure in medicinal chemistry due to its purine bioisosterism and capacity for kinase ATP-binding site engagement.

Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
Cat. No. B11764538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine
Molecular FormulaC7H4IN3O2
Molecular Weight289.03 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CNC2=C1[N+](=O)[O-])I
InChIInChI=1S/C7H4IN3O2/c8-4-3-10-7-5(11(12)13)1-2-9-6(4)7/h1-3,10H
InChIKeyBNOFFPCUPJAKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine: Baseline Characterization for Research Procurement


3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190313-45-1; molecular formula C7H4IN3O2; molecular weight 289.03 g/mol) is a disubstituted 4-azaindole derivative belonging to the pyrrolo[3,2-b]pyridine heterocyclic class. This scaffold serves as a privileged structure in medicinal chemistry due to its purine bioisosterism and capacity for kinase ATP-binding site engagement [1]. The compound features an iodine atom at the 3-position (pyrrole ring) and a nitro group at the 7-position (pyridine ring), creating a dual-handle intermediate suitable for sequential orthogonal functionalization . The pyrrolo[3,2-b]pyridine core has been validated in multiple drug discovery programs, including FGFR4 inhibitors (single-digit nanomolar biochemical potency demonstrated for 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide series) and selective 5-HT1F receptor agonists [2][3].

3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine: Why Substitution with Close Analogs Compromises Research Outcomes


Substitution of 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine with structurally similar analogs is not scientifically neutral. Regioisomeric variants (e.g., 6-iodo-3-nitro, 3-iodo-6-nitro, 3-iodo-4-nitro) possess distinct electronic distributions, hydrogen-bonding patterns, and steric profiles that alter target binding and reaction outcomes [1]. Monosubstituted analogs (e.g., 3-iodo-1H-pyrrolo[3,2-b]pyridine or 7-nitro-1H-pyrrolo[3,2-b]pyridine) lack the orthogonal synthetic handles required for sequential diversification strategies. Furthermore, the pyrrolo[3,2-b]pyridine scaffold is not interchangeable with pyrrolo[2,3-b]pyridine (7-azaindole) isomers; SAR studies in 5-HT1F receptor agonist programs demonstrated that scaffold selection directly impacts subtype selectivity, with pyrrolo[3,2-b]pyridine analogues exhibiting different selectivity profiles compared to indole-based leads [2]. Even within the pyrrolo[3,2-b]pyridine series, single-atom substitution changes (e.g., Cl for I at position 3, or removal of the 7-nitro group) fundamentally alter cross-coupling reactivity, electron density distribution, and metabolic stability .

3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine: Quantitative Differentiation Evidence for Procurement Decisions


Orthogonal Reactivity: Sequential Functionalization Capability vs. Monosubstituted Analogs

3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine provides two chemically orthogonal reactive handles enabling sequential functionalization without protecting group manipulation. The C3 iodine serves as an electrophilic site for Pd-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling (reactive toward aryl/alkynyl boronic acids), while the C7 nitro group can be independently reduced to an amine for subsequent amide coupling or diazotization chemistry . In contrast, monosubstituted analogs such as 3-iodo-1H-pyrrolo[3,2-b]pyridine (CAS: 1083181-26-3) or 7-nitro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190313-38-2) each possess only a single synthetic handle, requiring additional synthetic steps (halogenation or nitration) to achieve comparable diversification .

Cross-coupling Diversity-oriented synthesis Building blocks

Electron-Deficient Character: Enhanced Cross-Coupling Reactivity vs. Electron-Neutral Analogs

The 7-nitro substituent in 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine exerts a strong electron-withdrawing effect (Hammett σp = +0.78 for NO2) that increases the electrophilicity of the C3 iodine, thereby accelerating the rate-determining oxidative addition step in Pd-catalyzed cross-couplings relative to electron-neutral analogs . The compound's computed XLogP3 of 2.08 and topological polar surface area (TPSA) of 71.82 Ų reflect the polarizing influence of the nitro group on molecular properties . This contrasts with the electron-neutral 3-iodo-1H-pyrrolo[3,2-b]pyridine (XLogP3-AA = 1.7; TPSA = 28.7 Ų), which lacks the electron-withdrawing nitro group and exhibits reduced polarization at the C3 position [1]. The 6-iodo-3-nitro regioisomer (CAS: 1260385-30-5) shares identical molecular weight and formula (289.03 g/mol) but differs in nitro placement, which alters the conjugated π-system and may affect site-specific cross-coupling selectivity .

Palladium catalysis Oxidative addition Electronic effects

Kinase Inhibitor Scaffold Validation: Pyrrolo[3,2-b]pyridine Core vs. Alternative Azaindole Isomers

The pyrrolo[3,2-b]pyridine scaffold has been experimentally validated as a productive kinase inhibitor pharmacophore. A 2022 study demonstrated that 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives achieve single-digit nanomolar biochemical activity against FGFR4 kinase (representative compound 10z IC50 < 10 nM) and antiproliferative activity against hepatocellular carcinoma cell lines (Hep3B IC50 = 37 nM; JHH-7 IC50 = 32 nM; HuH-7 IC50 = 94 nM) [1]. Additionally, SAR studies in 5-HT1F receptor programs established that pyrrolo[3,2-b]pyridine analogue 3a exhibits high 5-HT1F receptor affinity, while the C-5 acetamide derivative 3b achieves greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors [2]. This scaffold has been the subject of multiple kinase inhibitor patents, including p38 kinase, mTOR/PI3K, and casein kinase Iε programs, confirming its broad utility across diverse target classes [3][4]. In contrast, the pyrrolo[2,3-b]pyridine (7-azaindole) isomer, while also biologically active, presents different hydrogen-bonding geometry and distinct SAR, making scaffold selection a critical determinant of target engagement and selectivity.

Kinase inhibition Bioisosterism Drug discovery

Regioisomeric Differentiation: 3-Iodo-7-nitro vs. 6-Iodo-3-nitro Substitution Pattern

The regioisomeric pair 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine and 6-iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS: 1260385-30-5) share identical molecular formula (C7H4IN3O2) and molecular weight (289.03 g/mol) but differ fundamentally in substitution pattern . In the 3,7-disubstituted isomer, the iodine resides on the pyrrole ring (C3) while the nitro group occupies the pyridine ring (C7), creating distinct electronic environments for cross-coupling: C3-I benefits from conjugation with the pyrrole nitrogen, while C7-NO2 withdraws electron density from the pyridine ring. In the 6,3-disubstituted isomer, the iodine at C6 (pyridine ring) and nitro at C3 (pyrrole ring) reverse this electronic topology, affecting both the rate of oxidative addition at the C-I bond and the acidity of the pyrrole N-H proton . The 7-chloro-3-iodo analog (CAS: 1190318-10-5) introduces chlorine at C7 instead of nitro, providing a less electron-withdrawing halogen handle for orthogonal SNAr chemistry, but with reduced polarity (XLogP3 = 2.3; TPSA = 28.7 Ų) compared to the nitro-bearing compound [1]. These regioisomeric and substituent variations produce measurably different reactivity profiles in sequential functionalization protocols.

Regioselectivity SAR Positional isomers

3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine: Validated Application Scenarios Based on Quantitative Evidence


Kinase-Focused Library Synthesis via Sequential Orthogonal Diversification

The dual-handle architecture of 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine enables efficient construction of focused kinase inhibitor libraries. The C3 iodine undergoes Pd-catalyzed Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity at the pyrrole position, while independent reduction of the C7 nitro group to an amine permits subsequent amide coupling or sulfonamide formation. This sequential diversification strategy is directly supported by the scaffold's validated kinase inhibitory activity, with pyrrolo[3,2-b]pyridine derivatives demonstrating single-digit nanomolar FGFR4 biochemical potency (IC50 < 10 nM) and antiproliferative activity in HCC cell lines (Hep3B IC50 = 37 nM; JHH-7 IC50 = 32 nM) [1]. The electron-deficient character imparted by the 7-nitro group (TPSA = 71.82 Ų vs. 28.7 Ų for non-nitrated analogs) may accelerate cross-coupling kinetics, reducing catalyst loading requirements [2].

Targeted Synthesis of FGFR-Modulating Chemical Probes

For research programs investigating FGFR signaling in oncology, 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine provides a direct entry point to the pyrrolo[3,2-b]pyridine chemotype validated in FGFR4 inhibitor development. The 2022 J. Med. Chem. study established that 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides act as reversible-covalent FGFR4 inhibitors with single-digit nanomolar activity against wild-type and gatekeeper mutant variants (FGFR4V550L/M), while maintaining selectivity over FGFR1/2/3 [1]. The 3-iodo-7-nitro compound serves as a versatile late-stage diversification intermediate, allowing systematic exploration of C3 aryl substitutions (via cross-coupling) and C7 amine-derived modifications (via nitro reduction) to optimize potency and selectivity profiles within this validated chemotype.

GPCR Ligand Optimization Leveraging Scaffold-Dependent Selectivity

The pyrrolo[3,2-b]pyridine scaffold has demonstrated unique selectivity advantages in GPCR ligand development. SAR studies on 5-HT1F receptor agonists revealed that pyrrolo[3,2-b]pyridine analogue 3a maintains high receptor affinity, while C-5 acetamide derivative 3b achieves greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors [1]. This scaffold-dependent selectivity profile cannot be replicated with indole or pyrrolo[2,3-b]pyridine isomers. 3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine enables exploration of C3 and C7 substituent effects on receptor subtype selectivity, with the nitro group providing a convertible handle for introducing amine-linked pharmacophores that may further enhance selectivity windows.

Synthetic Methodology Development for Heterocyclic Cross-Coupling

The combination of a C3 iodo group and C7 nitro substituent makes 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine an informative substrate for developing and optimizing Pd-catalyzed cross-coupling protocols on electron-deficient heteroaromatic systems. The electron-withdrawing nitro group (Hammett σp = +0.78) polarizes the C3-I bond, potentially altering oxidative addition rates relative to electron-neutral analogs (XLogP3 = 2.08 vs. 1.7; TPSA = 71.82 Ų vs. 28.7 Ų) [2]. This compound can serve as a model substrate for evaluating ligand effects, base compatibility, and solvent systems in Suzuki-Miyaura and Sonogashira couplings on 4-azaindole scaffolds. Additionally, the regioisomeric 6-iodo-3-nitro variant (CAS: 1260385-30-5) provides a comparative system for studying how iodo group placement (pyrrole vs. pyridine ring) influences cross-coupling efficiency and selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.